Ciclopirox

Catalog No.
S523705
CAS No.
29342-05-0
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclopirox

CAS Number

29342-05-0

Product Name

Ciclopirox

IUPAC Name

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3

InChI Key

SCKYRAXSEDYPSA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O

Solubility

1.41e+00 g/L

Synonyms

6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt, Batrafen, ciclopirox, ciclopirox olamine, ciclopiroxolamine, cyclopirox, cyclopyroxolamine, Dafnegin CSC, Dafnegin-CSC, HOE 296, HOE-296, HOE296, Loprox, Penlac

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O

Antifungal Activity:

  • Mechanism of action: Ciclopirox disrupts fungal cell membranes, hindering their growth and reproduction. This mechanism differs from other antifungal agents, potentially making it useful against resistant strains. Source:
  • In vitro studies: Ciclopirox exhibits activity against various fungi, including dermatophytes (causing ringworm), yeasts (like Candida), and molds. Source:
  • Animal models: Research explores ciclopirox's efficacy in treating fungal infections in animals, providing insights for potential human applications. Source

Beyond Antifungal Applications:

  • Antibacterial properties: Ciclopirox shows activity against some bacteria, suggesting potential use in treating mixed infections involving fungi and bacteria. Source:
  • Anti-inflammatory effects: Studies suggest ciclopirox may modulate inflammatory responses, potentially benefiting conditions like psoriasis and eczema, although more research is needed. Source
  • Anticancer research: Preliminary studies explore ciclopirox's potential anti-cancer properties, but further investigation is necessary. Source:

Research limitations:

  • Most research focuses on ciclopirox's antifungal activity, with limited data on its other potential applications.
  • Further clinical trials are needed to confirm the effectiveness and safety of ciclopirox in various contexts.

Ciclopirox is a synthetic antifungal agent primarily used for the topical treatment of superficial fungal infections, particularly dermatophytes and yeast. Its chemical structure is characterized as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone, with the molecular formula C₁₂H₁₇NO₂ and a molar mass of approximately 207.27 g/mol . Ciclopirox exhibits broad-spectrum antifungal activity, effective against various fungal organisms, including dermatophytes, yeasts, and some bacteria . It is often utilized in formulations such as ciclopirox olamine, which is the olamine salt of ciclopirox, enhancing its efficacy and absorption .

The exact mechanism of ciclopirox's antifungal activity is not fully understood, but it is believed to involve multiple pathways []. Here are the proposed mechanisms:

  • Disruption of fungal cell membrane: Ciclopirox interacts with ergosterol, a key component of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
  • Inhibition of fatty acid synthesis: Ciclopirox may interfere with the enzymes involved in fungal fatty acid biosynthesis, essential for cell wall formation and growth [].
  • Disruption of iron metabolism: Ciclopirox may chelate iron, an essential nutrient for fungal growth, hindering their ability to utilize it.

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting point: 132-135°C.
  • Solubility: Sparingly soluble in water, but soluble in various organic solvents like ethanol and propylene glycol.
  • pKa: Not readily available.
  • Skin irritation: Mild burning, itching, or stinging at the application site can occur.
  • Contact dermatitis: Allergic reactions to ciclopirox are uncommon but possible [].

Ciclopirox functions primarily through the chelation of trivalent metal cations such as iron (Fe³⁺) and aluminum (Al³⁺). This interaction inhibits metal-dependent enzymes critical for cellular processes within fungi. The compound disrupts mitochondrial electron transport and energy production by affecting cytochromes and other essential enzymes . Furthermore, ciclopirox has been shown to interfere with DNA repair mechanisms and cell division signals, leading to impaired cellular function in fungal cells .

Ciclopirox demonstrates a multifaceted biological activity profile:

  • Antifungal: It exhibits fungistatic or fungicidal effects against a wide range of fungi, including dermatophytes and yeasts .
  • Antibacterial: Ciclopirox also possesses antibacterial properties, effective against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory: The compound inhibits the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by blocking enzymes like 5-lipoxygenase and cyclooxygenase .

The biological effects are attributed to its ability to disrupt various cellular processes within target organisms.

Ciclopirox can be synthesized through several chemical pathways. One common method involves the cyclization of substituted pyridine derivatives to form the hydroxypyridone structure. The synthesis typically includes:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, a pyridine ring is constructed through cyclization reactions.
  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the pyridine ring is achieved using hydroxylating agents.
  • Cyclization to Form Ciclopirox: Further reactions lead to the formation of ciclopirox by ensuring proper functionalization of the cyclohexyl group and other substituents.

The detailed synthetic routes can vary based on desired purity levels and yield efficiencies .

Ciclopirox is primarily used in dermatology for treating various superficial fungal infections, including:

  • Tinea Pedis (athlete's foot)
  • Tinea Corporis (ringworm)
  • Seborrheic Dermatitis
  • Onychomycosis (fungal nail infections)

It is available in various formulations, including creams, lotions, and nail lacquers . Due to its broad-spectrum activity, ciclopirox is also explored for potential uses in treating bacterial infections.

Ciclopirox shares similarities with several antifungal agents but exhibits unique characteristics:

Compound NameChemical StructureMechanism of ActionUnique Features
ItraconazoleAzoleInhibits ergosterol synthesisBroad-spectrum antifungal; systemic use
TerbinafineAllylamineInhibits squalene epoxidasePrimarily effective against dermatophytes
ClotrimazoleImidazoleInhibits ergosterol synthesisCommonly used for vaginal infections
KetoconazoleImidazoleInhibits ergosterol synthesisUsed for systemic fungal infections
AmorolfineMorpholine derivativeInhibits ergosterol synthesisEffective against onychomycosis

Ciclopirox's unique mechanism involving metal chelation sets it apart from these compounds that primarily target sterol biosynthesis pathways . Its broad-spectrum activity against both fungi and bacteria further distinguishes it in therapeutic applications.

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

LogP

2.3
2.3

Appearance

Assay:≥98%A crystalline solid

Melting Point

144 °C

UNII

19W019ZDRJ

GHS Hazard Statements

Aggregated GHS information provided by 213 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 213 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 212 of 213 companies with hazard statement code(s):;
H302 (98.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (99.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.17%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a topical treatment in immunocompetent patients with mild to moderate onychomycosis of fingernails and toenails without lunula involvement, due to Trichophyton rubrum.
FDA Label

Pharmacology

Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties. Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes. Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes. In addition to its broad spectrum of action, ciclopirox also exerts antibacterial activity against many Gram-positive and Gram-negative bacteria. Furthermore, the anti-inflammatory effects of ciclopirox have been demonstrated in human polymorphonuclear cells, where ciclopirox has inhibited the synthesis of prostaglandin and leukotriene. Ciclopirox can also exhibit its anti-inflammatory effects by inhibiting the formation of 5-lipoxygenase and cyclooxygenase.
Ciclopirox is a synthetic, broad-spectrum antifungal agent with additional antibacterial and anti-inflammatory activities. Ciclopirox exerts its action by binding to and chelating trivalent cations, such as Fe3+ and Al3+, thereby inhibiting the availability of essential co-factors for enzymes. This may lead to a loss of activity of enzymes that are essential for cellular metabolism, organization of cell wall structure and other crucial cell functions. In addition, ciclopirox exerts its anti-inflammatory activity by inhibiting 5-lipoxygenase and cyclooxygenase (COX).

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE14 - Ciclopirox
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX12 - Ciclopirox

Mechanism of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.

Pictograms

Irritant

Irritant

Other CAS

29342-05-0

Absorption Distribution and Excretion

Rapidly absorbed after oral administration. Mean absorption of ciclopirox after application to nails of all twenty digits and adjacent 5 millimeters of skin once daily for 6 months in patients with dermatophytic onychomycoses was less than 5% of the applied dose. Ciclopirox olamine also penetrates into hair and through the epidermis and hair follicles into sebaceous glands and dermis.
Most of the compound is excreted either unchanged or as glucuronide. After oral administration of 10 mg of radiolabeled drug (14C-ciclopirox) to healthy volunteers, approximately 96% of the radioactivity was excreted renally within 12 hours of administration. Ninety-four percent of the renally excreted radioactivity was in the form of glucuronides.

Metabolism Metabolites

Glucuronidation is the main metabolic pathway of ciclopirox.
Glucuronidation is the main metabolic pathway of ciclopirox. Route of Elimination: Most of the compound is excreted either unchanged or as glucuronide. After oral administration of 10 mg of radiolabeled drug (14C-ciclopirox) to healthy volunteers, approximately 96% of the radioactivity was excreted renally within 12 hours of administration. Ninety-four percent of the renally excreted radioactivity was in the form of glucuronides. Half Life: 1.7 hours for 1% topical solution.

Wikipedia

Ciclopirox
2,2,2-Trifluoroethanol

Biological Half Life

1.7 hours for 1% topical solution.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
Niewerth M, Kunze D, Seibold M, Schaller M, Korting HC, Hube B: Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors. Antimicrob Agents Chemother. 2003 Jun;47(6):1805-17. [PMID:12760852]
Sigle HC, Thewes S, Niewerth M, Korting HC, Schafer-Korting M, Hube B: Oxygen accessibility and iron levels are critical factors for the antifungal action of ciclopirox against Candida albicans. J Antimicrob Chemother. 2005 May;55(5):663-73. Epub 2005 Mar 24. [PMID:15790671]
FDA Approved Drug Products: LOPROX (ciclopirox) cream, gel, and suspension
FDA Approved Drug Products: LOPROX (ciclopirox) shampoo
FDA Approved Drug Products: Penlac (ciclopirox) solution

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